(R)-4-Aminomethylthiazolidine-3-carboxylic acid tert-butyl ester
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Overview
Description
tert-Butyl (4R)-4-(aminomethyl)-1,3-thiazolidine-3-carboxylate is a compound that belongs to the class of thiazolidines. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a carboxylate group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4R)-4-(aminomethyl)-1,3-thiazolidine-3-carboxylate typically involves the protection of the amino group using a tert-butyloxycarbonyl (Boc) group. The precursor, di-tert-butyl dicarbonate, is a great electrophile for nucleophilic addition of the amine . The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate, followed by the elimination of a carbonate ion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. The protection and deprotection steps are crucial in ensuring the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4R)-4-(aminomethyl)-1,3-thiazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
tert-Butyl (4R)-4-(aminomethyl)-1,3-thiazolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of tert-butyl (4R)-4-(aminomethyl)-1,3-thiazolidine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, while the carboxylate group can act as a nucleophile or electrophile in various reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines.
tert-Butanesulfinamide: A chiral auxiliary in the stereoselective synthesis of amines.
Uniqueness
tert-Butyl (4R)-4-(aminomethyl)-1,3-thiazolidine-3-carboxylate is unique due to its combination of functional groups, which provide versatility in chemical reactions and applications.
Properties
Molecular Formula |
C9H18N2O2S |
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Molecular Weight |
218.32 g/mol |
IUPAC Name |
tert-butyl 4-(aminomethyl)-1,3-thiazolidine-3-carboxylate |
InChI |
InChI=1S/C9H18N2O2S/c1-9(2,3)13-8(12)11-6-14-5-7(11)4-10/h7H,4-6,10H2,1-3H3 |
InChI Key |
XRUIGLRQDKZXKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CSCC1CN |
Origin of Product |
United States |
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